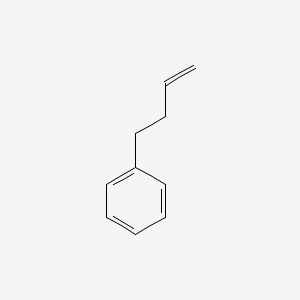
4-Phenyl-1-butene
Cat. No. B1585249
Key on ui cas rn:
768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06024897
Procedure details


In 220 g of toluene, 20.3 g (0.883 mol) of sodium dispersion was reacted with 46.5 g (0.413 mol) of chlorobenzene, to prepare phenyl sodium. The resultant toluene slurry was stirred for 2.5 hours under heat reflux. The thus-obtained black slurry was cooled, and then a toluene (40 g) solution containing 31.6 g (0.413 mol) of allyl chloride was added to the cooled slurry, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 30 minutes at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 350 ml of water in the range of 5 to 20° C., and then the resultant organic layer was washed with 300 ml of water twice, according to a usual manner. Toluene was removed therefrom by atomospheric distillation, and the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7. As a result, 39.4 g (0.298 mol, yield 72.2%) of 4-phenyl-1-butene was given (purity 98.3%), and 6.3 g of a residue remained.








Name
Yield
72.2%
Identifiers


|
REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([Na])[CH:14]=CC=[CH:11][CH:10]=1.C(Cl)C=C>C1(C)C=CC=CC=1.O>[C:3]1([CH2:11][CH2:10][CH:9]=[CH2:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
46.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
31.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The thus-obtained black slurry was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the cooled slurry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from -10° C. to 0° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
the resultant organic layer was washed with 300 ml of water twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Toluene was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by atomospheric distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.298 mol | |
| AMOUNT: MASS | 39.4 g | |
| YIELD: PERCENTYIELD | 72.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
